5-carbamoyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Overview
Description
5-carbamoyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H10FN3O3 and its molecular weight is 251.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized various derivatives of pyrazole-3-carboxylic acid, exploring their potential biological activities. For example, a study by Jasinski et al. (2012) focused on synthesizing new pyrazoline derivatives, revealing their crystal structures and exploring their potential biological applications, such as antimicrobial and antiproliferative activities (Jasinski, 2012). Similarly, Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives, showing significant antibacterial and antifungal activities, highlighting the therapeutic potential of such compounds (Ragavan, 2010).
Antiproliferative and Antimicrobial Properties
The antiproliferative and antimicrobial properties of pyrazole derivatives have been a subject of interest. Kasımoğulları and colleagues (2015) synthesized novel pyrazole-3-carboxylic acid derivatives and evaluated their antiproliferative activities against various cancer cell lines, demonstrating promising results (Kasımoğulları, 2015). This indicates the compound's potential in developing new anticancer therapies.
Structural and Spectral Investigations
The structural and spectral properties of pyrazole-4-carboxylic acid derivatives have been thoroughly investigated. Viveka et al. (2016) conducted experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, providing insight into its molecular structure and properties (Viveka, 2016). These studies are crucial for understanding the compound's interactions and reactivity, further aiding in its application in various research domains.
Catalytic Applications
Moreover, the compound and its derivatives have found applications in catalysis. Zolfigol et al. (2015) synthesized novel nano organo solid acids with urea moiety, utilizing them as catalysts in the synthesis of various organic compounds under mild and green conditions (Zolfigol, 2015). This highlights the versatility and potential of pyrazole-3-carboxylic acid derivatives in facilitating environmentally friendly chemical reactions.
Properties
IUPAC Name |
3-carbamoyl-2-(4-fluorophenyl)-3,4-dihydropyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O3/c12-6-1-3-7(4-2-6)15-9(10(13)16)5-8(14-15)11(17)18/h1-4,9H,5H2,(H2,13,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGQLTDUMDUDCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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